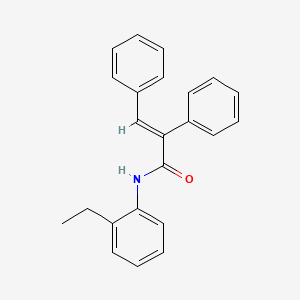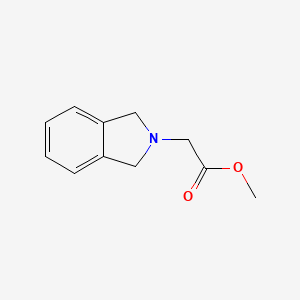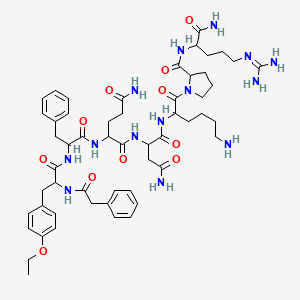
H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibronectin CS-1 Fragment (1978-1982) is a peptide sequence derived from the type III connecting segment domain (IIICS) of fibronectin. This fragment, specifically the sequence EILDV, has been found to promote tumor cell attachment after surface immobilization and inhibit experimental tumor metastasis of B16-BL6 melanoma . The molecular formula of Fibronectin CS-1 Fragment (1978-1982) is C₂₆H₄₅N₅O₁₀, and it has a molecular weight of 587.67 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fibronectin CS-1 Fragment (1978-1982) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of Fibronectin CS-1 Fragment (1978-1982) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions
Fibronectin CS-1 Fragment (1978-1982) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols from disulfide bonds .
Aplicaciones Científicas De Investigación
Fibronectin CS-1 Fragment (1978-1982) has a wide range of scientific research applications:
Cancer Research: It promotes tumor cell attachment and inhibits metastasis, making it valuable for studying cancer cell behavior and developing anti-metastatic therapies
Cell Adhesion Studies: The peptide’s ability to bind to integrin receptors makes it useful for investigating cell adhesion mechanisms.
Gene Transduction: It enhances retroviral-mediated gene transduction by aiding the co-localization of target cells and virions
Tissue Engineering: Its role in cell attachment and migration makes it a potential candidate for developing biomaterials for tissue engineering.
Mecanismo De Acción
Fibronectin CS-1 Fragment (1978-1982) exerts its effects primarily through its interaction with integrin receptors, specifically VLA-4 (α₄β₁) and VLA-5 (α₅β₁). The peptide binds to these receptors on the cell surface, promoting cell adhesion and migration. This interaction enhances the localized concentration of cells and viral particles, facilitating processes like gene transduction and tumor cell attachment .
Comparación Con Compuestos Similares
Similar Compounds
Fibronectin RGD Fragment: Another peptide derived from fibronectin, known for its cell adhesion properties.
Laminin Peptides: Peptides derived from laminin, another extracellular matrix protein involved in cell adhesion and migration.
Collagen Peptides: Peptides derived from collagen, which also play a role in cell adhesion and tissue engineering.
Uniqueness
Fibronectin CS-1 Fragment (1978-1982) is unique due to its specific sequence (EILDV) and its strong affinity for integrin receptors VLA-4 and VLA-5. This specificity makes it particularly effective in promoting tumor cell attachment and inhibiting metastasis, distinguishing it from other cell adhesion peptides .
Propiedades
IUPAC Name |
4-amino-5-[[1-[[1-[[3-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCCODFKUZEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanethione](/img/structure/B12121264.png)
![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)


![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)


